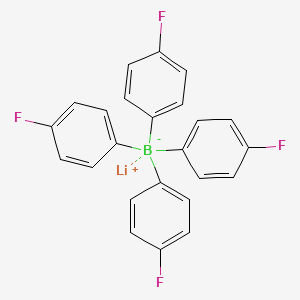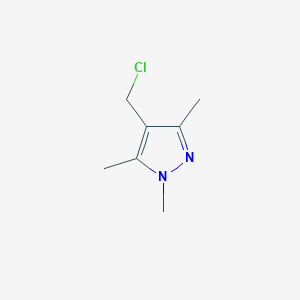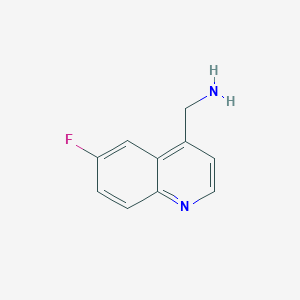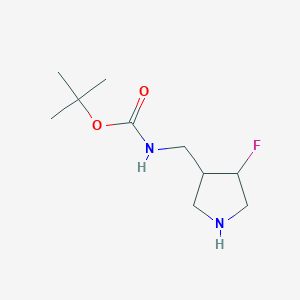
2-Methylpyridine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridine-3-carbothioamide is an organic compound classified as a thioamide It is a derivative of pyridine, where the 2-position is substituted with a methyl group and the 3-position with a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpyridine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with thiourea under acidic conditions. The reaction typically proceeds as follows: [ \text{2-Methylpyridine} + \text{Thiourea} \rightarrow \text{this compound} ]
Another method involves the use of 2-methylpyridine-3-carboxylic acid as a starting material, which is then converted to the corresponding thioamide using Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol (e.g., 1-propanol) at high temperature can efficiently produce 2-methylpyridines .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylpyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylpyridine-3-carboxylic acid
Reduction: 2-Methylpyridine-3-amine
Substitution: Various halogenated derivatives of 2-methylpyridine
Applications De Recherche Scientifique
2-Methylpyridine-3-carbothioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methylpyridine-3-carbothioamide involves its interaction with molecular targets through the thioamide and pyridine groups. The thioamide group can form hydrogen bonds and coordinate to metal ions, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and other proteins, making it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thioamide group.
3-Methylpyridine-2-carbothioamide: Isomeric compound with the methyl and carbothioamide groups swapped.
2-Amino-3,5-dibromo-6-methylpyridine: Contains additional bromine substituents and an amino group.
Uniqueness
2-Methylpyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a thioamide group on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H8N2S |
|---|---|
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
2-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C7H8N2S/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) |
Clé InChI |
JNXSPLMGQJFJCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)






![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)



